molecular formula C7H12BrF B6152073 1-(bromomethyl)-2-fluorocyclohexane CAS No. 1780952-44-4

1-(bromomethyl)-2-fluorocyclohexane

Cat. No.: B6152073
CAS No.: 1780952-44-4
M. Wt: 195.07 g/mol
InChI Key: ZEQOHGNOGNSHGT-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-fluorocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-fluorocyclohexane can be synthesized through several methods. One common approach involves the bromination of 2-fluorocyclohexanemethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-fluorocyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are typical.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Substituted cyclohexanes with various functional groups.

    Elimination: Alkenes such as 1-fluoro-2-cyclohexene.

    Oxidation: Alcohols or ketones depending on the oxidizing agent.

    Reduction: Cyclohexane derivatives.

Scientific Research Applications

1-(Bromomethyl)-2-fluorocyclohexane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with fluorinated motifs, which can enhance metabolic stability and bioavailability.

    Material Science: Utilized in the preparation of fluorinated polymers and materials with unique properties.

    Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-2-fluorocyclohexane in chemical reactions involves the reactivity of the bromomethyl group and the fluorine atom. The bromomethyl group is highly reactive towards nucleophiles due to the electron-withdrawing effect of the bromine atom, which makes the carbon more electrophilic. The fluorine atom can influence the compound’s reactivity and stability through its strong electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

    1-(Chloromethyl)-2-fluorocyclohexane: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity due to the difference in halogen electronegativity and bond strength.

    1-(Bromomethyl)-2-chlorocyclohexane: Contains both bromine and chlorine atoms, leading to unique reactivity patterns.

    1-(Bromomethyl)-2-methylcyclohexane: Substituted with a methyl group instead of fluorine, affecting its chemical properties and applications.

Uniqueness: 1-(Bromomethyl)-2-fluorocyclohexane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The combination of these substituents can enhance the compound’s utility in various chemical transformations and applications.

Properties

CAS No.

1780952-44-4

Molecular Formula

C7H12BrF

Molecular Weight

195.07 g/mol

IUPAC Name

1-(bromomethyl)-2-fluorocyclohexane

InChI

InChI=1S/C7H12BrF/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5H2

InChI Key

ZEQOHGNOGNSHGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CBr)F

Purity

95

Origin of Product

United States

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